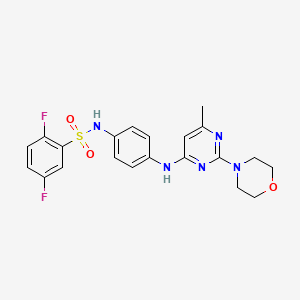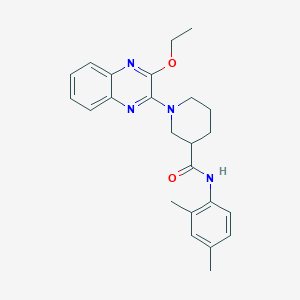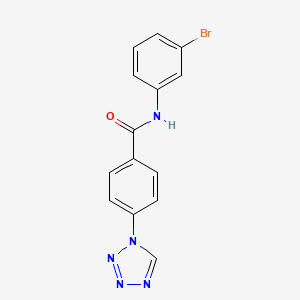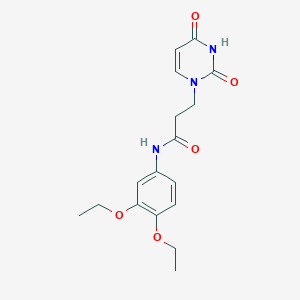![molecular formula C26H27N5O3 B11317217 2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317217.png)
2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a combination of dimethoxybenzyl, ethoxyphenyl, and dimethyl groups
Vorbereitungsmethoden
The synthesis of 2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the 3,4-dimethoxybenzyl group: This is achieved through a substitution reaction using 3,4-dimethoxybenzyl chloride.
Attachment of the 4-ethoxyphenyl group: This step involves a coupling reaction with 4-ethoxyphenylboronic acid.
Analyse Chemischer Reaktionen
2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl positions, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Receptor binding: It may bind to specific receptors on the surface of cells, modulating their activity.
Signal transduction pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
2-(3,4-dimethoxybenzyl)-4-methylquinoline hydrochloride: This compound shares the dimethoxybenzyl group but has a different core structure.
2,4-dimethoxybenzylamine: This compound has a simpler structure with only the dimethoxybenzyl group and an amine group.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Eigenschaften
Molekularformel |
C26H27N5O3 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
4-[(3,4-dimethoxyphenyl)methyl]-10-(4-ethoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C26H27N5O3/c1-6-34-20-10-8-19(9-11-20)31-17(3)16(2)24-25(31)27-15-30-26(24)28-23(29-30)14-18-7-12-21(32-4)22(13-18)33-5/h7-13,15H,6,14H2,1-5H3 |
InChI-Schlüssel |
NBWGVGZBVZZKCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC(=C(C=C5)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11317136.png)
![N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11317143.png)
![2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11317146.png)


![N-(3-acetylphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317172.png)
![N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11317174.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11317183.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11317198.png)
![N-(pyridin-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11317209.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317221.png)


